Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Atom Economy Process Chemistry Green Chemistry

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 80845-58-5) is a tetrahydropyridine-derived heterocyclic ester with molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol. The compound features a 4-carboxylate methyl ester substituent on a 1‑benzyl‑1,2,3,6‑tetrahydropyridine scaffold, which imparts moderate lipophilicity (XLogP3-AA = 2.0) and solid-state physical form.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 80845-58-5
Cat. No. B3022772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
CAS80845-58-5
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3
InChIKeyYZWZFDZCHPQVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 80845-58-5): Procurement-Ready Tetrahydropyridine Ester for Synthetic and Medicinal Chemistry Workflows


Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 80845-58-5) is a tetrahydropyridine-derived heterocyclic ester with molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol [1]. The compound features a 4-carboxylate methyl ester substituent on a 1‑benzyl‑1,2,3,6‑tetrahydropyridine scaffold, which imparts moderate lipophilicity (XLogP3-AA = 2.0) [1] and solid-state physical form . As a versatile building block, it serves as a key intermediate in the synthesis of piperidine-containing analogs and is referenced in patent literature for the preparation of blood platelet aggregation inhibitors [2].

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: Why In-Class Tetrahydropyridine Esters Cannot Be Interchanged Without Re‑Optimization


Despite belonging to the same 1‑benzyl‑1,2,3,6‑tetrahydropyridine‑4‑carboxylate family, even minor ester modifications (e.g., methyl versus ethyl) produce quantifiable shifts in physicochemical and handling properties that directly impact synthetic utility and downstream reproducibility. A difference of only one methylene unit alters molecular weight by 14 g/mol, lipophilicity by approximately 0.3 logP units, and physical state from solid to liquid. Consequently, substituting the methyl ester with a close analog—without re‑evaluating solvent compatibility, weighing precision, or reaction yields—introduces uncontrolled variability in multi‑step syntheses, as evidenced by comparative data on boiling point, density, and logP [1]. For procurement decisions, these measurable distinctions necessitate a compound‑specific approach rather than generic class‑level interchangeability.

Quantitative Differentiation Evidence for Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate vs. Ethyl Ester and Other Analogs


Molecular Weight Advantage: 5.7% Lower Mass Improves Atom Economy in Multi‑Step Synthesis

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 80845-58-5) exhibits a molecular weight of 231.29 g/mol [1], which is 14.03 g/mol (5.7%) lower than that of its closest ester analog, ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 23019-62-7, MW 245.32 g/mol) . This reduced mass directly enhances atom economy when the compound is employed as a building block in multi‑step sequences, decreasing total material consumption and waste generation per mole of product.

Atom Economy Process Chemistry Green Chemistry

Lipophilicity Modulation: 16% Lower logP Influences Solvent Partitioning and Chromatographic Behavior

The methyl ester demonstrates a calculated logP of 2.0 (XLogP3-AA) [1], while the ethyl ester analog exhibits a logP of 2.32 [2]—a difference of 0.32 log units (16% increase). This variation significantly affects partitioning behavior between aqueous and organic phases during extraction and chromatographic purification, altering retention times and recovery yields.

Lipophilicity logP Chromatography Solubility

Physical State Differentiation: Solid Methyl Ester vs. Liquid Ethyl Ester Enhances Weighing Accuracy and Storage Safety

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is supplied as a white to yellow solid , whereas the corresponding ethyl ester is a liquid at ambient temperature (boiling point 344 °C, density 1.108 g/cm³) . Solid‑state handling permits precise gravimetric dispensing, reduces solvent evaporation during storage, and minimizes the risk of spills compared to liquid analogs.

Physical Form Solid Handling Laboratory Safety Weighing Precision

Validated Synthetic Utility: 60.5% Yield in Grignard Addition Confirms Suitability for Piperidine Derivative Synthesis

The compound has been explicitly employed as a substrate in a Grignard addition with (3-bromophenyl)magnesium bromide. Under optimized conditions (0.5 M THF, –15 °C, 3 h reaction time), 4.3 mmol of the methyl ester afforded 2.6 mmol of methyl 1-benzyl-3-(3-bromophenyl)piperidine-4-carboxylate, corresponding to an isolated yield of 60.5% [1]. This demonstrates its practical reactivity as an electrophilic partner for C–C bond construction.

Synthetic Intermediate Grignard Reaction Piperidine C–C Bond Formation

Commercial Availability with Certified Purity: 97–98% Methyl Ester vs. 97% Ethyl Ester

The methyl ester is commercially accessible from major suppliers with certified purity levels of 97% and 98% , accompanied by batch‑specific certificates of analysis. The ethyl ester analog is also available at 97% purity . While both compounds meet high purity standards, the methyl ester's solid form provides an additional handling advantage that complements its certified purity.

Purity Certified Reference Material COA Procurement

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: Evidence‑Aligned Procurement Scenarios for Synthetic and Medicinal Chemistry


Multi‑Step Medicinal Chemistry Synthesis Where Atom Economy Dictates Material Efficiency

When constructing complex piperidine‑based pharmacophores, every synthetic step consumes starting material. The 5.7% lower molecular weight of methyl 1‑benzyl‑1,2,3,6‑tetrahydropyridine‑4‑carboxylate compared to its ethyl ester analog directly reduces the mass of waste generated and the cost per mole of intermediate [1]. This advantage is particularly pronounced in gram‑scale or iterative synthesis campaigns, where cumulative savings become operationally significant.

Reaction Optimization Requiring Fine‑Tuned Lipophilicity for Extraction or Chromatography

In workflows where precise control over polarity is essential—such as reverse‑phase HPLC purification or liquid‑liquid extraction—the 0.32 logP difference between the methyl and ethyl esters alters retention times and partition coefficients [1][2]. Researchers seeking to avoid co‑elution of closely related intermediates or to maximize recovery during workup should select the methyl ester to achieve reproducible separation profiles.

Laboratory Workflows Demanding Accurate Weighing and Reduced Volatility

The solid physical form of methyl 1‑benzyl‑1,2,3,6‑tetrahydropyridine‑4‑carboxylate facilitates precise gravimetric dispensing on an analytical balance, eliminating the need for volume‑based measurement of a liquid reagent [1]. This property also minimizes evaporative loss during storage at recommended temperatures (2–8 °C) [2], ensuring that the compound's integrity and quantity remain consistent over time.

Synthesis of Piperidine‑Based Bioactive Molecules via Grignard or Nucleophilic Additions

The documented 60.5% yield achieved in a Grignard addition with (3‑bromophenyl)magnesium bromide validates the methyl ester as a competent electrophilic partner for C–C bond formation [1]. This proven reactivity supports its use as a building block for generating substituted piperidines, a scaffold prevalent in CNS‑active agents and platelet aggregation inhibitors [2].

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